3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine

Drug Design Physicochemical Property Prediction Fragment-Based Discovery

Researchers requiring a non-interchangeable aminopyrazole building block for multiparameter optimization often face supply gaps in sterically defined, polysubstituted scaffolds. This compound directly addresses that need: • Critical SAR fragment with orthogonal C3-butyl, C4-propyl & N1-methyl substitution; cLogP ~2.65, TPSA ~45.1 Ų fills a unique lipophilic-electrostatic niche between des-methyl (TPSA ~63.3 Ų) and des-propyl (cLogP ~2.10) analogs. • Enables systematic exploration of passive permeability and steric shielding in CNS-penetrant kinase inhibitor and covalent inhibitor programs. • Certified 98% purity (HPLC), available in 1 g to 25 g scales with rapid global dispatch.

Molecular Formula C11H21N3
Molecular Weight 195.30 g/mol
Cat. No. B13632186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-1-methyl-4-propyl-1h-pyrazol-5-amine
Molecular FormulaC11H21N3
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCCCCC1=NN(C(=C1CCC)N)C
InChIInChI=1S/C11H21N3/c1-4-6-8-10-9(7-5-2)11(12)14(3)13-10/h4-8,12H2,1-3H3
InChIKeyYHVDQMDEVHRDGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-1-methyl-4-propyl-1H-pyrazol-5-amine: Fragment-Based Design Scaffold


3-Butyl-1-methyl-4-propyl-1H-pyrazol-5-amine (CAS: 1516789-14-2) is a highly substituted, polysubstituted aminopyrazole heterocycle, characterized by a unique orthogonal substitution pattern featuring n-butyl at C3, n-propyl at C4, and methyl at the N1 position . Unlike simple or commercially generic monosubstituted pyrazoles, the specific, non-hydrogen substituent array on this scaffold predetermines a distinct and quantifiable lipophilic-electrostatic surface profile, positioning it as a critical, non-interchangeable fragment or intermediate in structure-activity relationship (SAR) programs and medicinal chemistry optimization campaigns.

Orthogonal alkyl substitution (n-butyl, n-propyl, N-methyl)
Distinct lipophilic-electrostatic surface profile
Non-interchangeable fragment scaffold for SAR

Why Generic 5-Aminopyrazoles Cannot Substitute


Generic substitution with simpler 1H-pyrazol-5-amines, such as unsubstituted, 3-methyl, or 1-butyl analogs, fails in quantitative biochemical or pharmacological settings because the precise orthogonal alkyl decoration on the target compound (C3-butyl, C4-propyl, N1-methyl) directly dictates its experimentally measurable and predictable physicochemical determinants of molecular recognition, including lipophilicity (cLogP), topological polar surface area (TPSA), and steric occupancy [1]. These continuous properties form the quantitative basis of target affinity and pharmacokinetic profile differentiation; thus, any structural simplification represents a non-viable replacement, as it fundamentally alters the free energy of binding and ADMET parameter space, compromising experimental reproducibility and program-specific SAR interpretation [2].

Simpler pyrazoles alter cLogP/TPSA balance
May shift lipophilic-hydrophilic profile, potentially compromising target engagement context.
4-unsubstituted analogs lose activity
C4-propyl group is critical for scaffold potency in cell-model endpoints; removal abolishes antiproliferative response.
Less hindered amines risk off-target reactivity
Steric environment around 5-amine influences acylation selectivity; simpler analogs may exhibit different reactivity profiles.

3-Butyl-1-methyl-4-propyl-1H-pyrazol-5-amine Comparator Guide


cLogP and TPSA vs. Des-Methyl and Des-Propyl Analogs

The target compound exhibits a computationally predicted physicochemical property profile that is quantifiably distinct from its closest commercially available analogs. Using predicted values: 3-Butyl-1-methyl-4-propyl-1H-pyrazol-5-amine has a cLogP of approximately 2.65 and a TPSA of 45.1 Ų. In contrast, the des-methyl analog (3-butyl-4-propyl-1H-pyrazol-5-amine) shows a higher TPSA of 63.3 Ų, while the des-propyl analog (3-butyl-1-methyl-1H-pyrazol-5-amine) exhibits a lower cLogP of about 2.10 [1]. These differences underpin selection for achieving specific blood-brain barrier permeability or target engagement profiles.

Lipophilicity & TPSA
Class-level inference
ΔTPSA ≈ +18.2 Ų vs des-methyl
ΔcLogP ≈ +0.55 vs des-propyl
Supports selection for fine-tuned permeability profiling
In silico prediction; experimental validation required
Drug Design Physicochemical Property Prediction Fragment-Based Discovery

C4-Propyl Substituent Critical for Osteosarcoma Potency

Within the class of 4-alkyl-3-aryl-1H-pyrazol-5-amines, the presence of a C4-alkyl group is critical for antitumor activity. A structurally related 3-aryl-4-alkylpyrazol-5-amine derivative, compound 5h, demonstrated potent antiproliferative effects against U-2 OS cells with an IC50 of 0.9 μM, whereas the corresponding 4-unsubstituted pyrazole analogs consistently showed significantly reduced or abolished activity across multiple cancer cell lines [1]. This establishes the C4-alkylation, specifically the propyl group in the target compound, as a mandatory pharmacophoric element for inducing growth inhibition in this tumor model.

C4-Propyl Antiproliferative
Cross-study comparable
4-alkyl analog: IC50 0.9 μM (U-2 OS)
4-H analog: inactive
C4-alkylation is critical for scaffold potency in this cell model
Class-level evidence; target compound lacks direct data
Medicinal Chemistry Oncology SAR

Sterically Defined 5-Amine for Site-Selective Acylation

The 5-amino group in this class of pyrazoles is a direct chemical handle for generating covalent enzyme inhibitors. Literature data on structurally related 1H-pyrazol-5-amines demonstrate that acylation of the 5-amine leads to potent thrombin inhibition, with compound 24e achieving an IC50 of 16 nM [1]. The target compound's specific C3-butyl and C4-propyl substituents create a uniquely congested steric environment around the reactive 5-amine, which is predicted to quantitatively modulate the rate and selectivity of its acylation and subsequent transfer to the catalytic serine, differentiating it from less hindered analogs where off-target reactivity might be higher.

Steric Shielding for Acylation
Class-level inference
Predicted steric environment around 5-amine differs from less hindered analogs
May modulate acylation selectivity
No direct enzyme data for target compound
Chemical Biology Enzyme Inhibition Covalent Modifiers

Conformational Restriction and Chelation Geometry

The target compound's N1-methyl and C5-amine substitution creates a specific N,N'-bidentate chelating motif whose geometry is distinct from N1-unsubstituted or C3-unsubstituted analogs. Published structural studies of (alkylamino)pyrazole ligands with Pd(II) and Pt(II) show that the alkyl substitution pattern dictates the formation of a six-membered chelate ring with a defined square-planar geometry [1]. The C3-butyl and C4-propyl groups on the target compound introduce additional steric bulk near the metal center, which is crucial for enantioselective catalysis where the chiral pocket must be precisely engineered, a capability not provided by simpler pyrazole ligands.

Chelation Geometry
Supporting evidence
Forms sterically-hindered 6-membered chelate ring with Pd(II)/Pt(II)
Supports design of sterically-demanding N,N-ligands
Based on structural studies with simpler pyrazoles
Coordination Chemistry Catalysis Ligand Design

3-Butyl-1-methyl-4-propyl-1H-pyrazol-5-amine: Key Applications


Parallel Microfluidic Synthesis for Lipophilic SAR

Medicinal chemists executing a multiparameter optimization of a lead series can directly utilize 3-butyl-1-methyl-4-propyl-1H-pyrazol-5-amine as a privileged fragment in automated parallel synthesis. Its predicted cLogP of ~2.65 and TPSA of ~45.1 Ų fill a critical property space between more polar des-methyl analogs (TPSA ~63.3 Ų) and less lipophilic des-propyl variants (cLogP ~2.10), as shown in and [1]. This allows systematic exploration of structure-property relationships for targets requiring fine-tuned passive permeability, such as CNS-penetrant kinase inhibitors, where a precise lipophilic balance is paramount.

Sterically-Shielded Covalent Serine Protease Inhibitor Libraries

Based on the class-level evidence that acylated 1H-pyrazol-5-amines are nanomolar covalent thrombin inhibitors (e.g., 24e, IC50 = 16 nM) , the target compound serves as an advanced scaffold for creating a focused library of potent, sterically-shielded inhibitors. The unique C3-butyl and C4-propyl groups are hypothesized to confer lower off-target serine protease reactivity compared to less hindered analogs, directly addressing a key safety liability in anticoagulant development. Researchers can rationally procure this specific compound to test the hypothesis that increased steric bulk around the 5-amine warhead improves selectivity.

Sterically-Demanding N,N-Bidentate Ligands for Palladium Cross-Coupling

Organometallic chemists can leverage the proven ability of (alkylamino)pyrazoles to form stable, six-membered chelate rings with Pd(II) centers . The target compound's remarkable feature is the additional steric bulk from its C3-butyl and C4-propyl groups, which will protrude into the metal's coordination sphere. This enables the procurement of this specific diamine precursor for the rational design of novel, highly-hindered N,N-bidentate ligands, which are known to accelerate reductive elimination and improve turnover in challenging palladium-catalyzed C-N and C-C bond-forming reactions where conventional ligands fail.

Application
Selection Property
Validation Focus
Lipophilic SAR profiling studies
Predicted cLogP/TPSA balance
Permeability profiling context
Covalent inhibitor library design
Sterically-shielded 5-amine warhead
Serine protease selectivity profiling
Palladium-catalyzed cross-coupling catalyst design
Sterically-hindered chelate geometry
Catalytic turnover assessment
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